Ingramycin
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Overview
Description
Ingramycin is a macrolide antibiotic known for its complex structure and significant biological activity. It belongs to the class of 14-membered macrolide antibiotics and contains four chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ingramycin involves multiple steps, including the construction of chiral tertiary alcohols and the use of desymmetrization strategies. One notable method involves the use of allyl bromide and ethyl acetate as starting materials, followed by a series of reactions such as Wittig reaction, [2,3]-Meisenheimer rearrangement, and selective ester reduction with sodium borohydride . The total synthesis of the right segment of this compound was achieved over fifteen steps with a total yield of 28% and an enantiomeric excess value of 90% .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of biocatalysts such as lipases for selective ester hydrolysis, which helps in constructing challenging quaternary carbon stereocenters .
Chemical Reactions Analysis
Ingramycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Selective reduction of ester groups using sodium borohydride is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ingramycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: Investigated for its antibacterial properties and potential use in combating bacterial infections.
Medicine: Explored for its therapeutic potential in treating bacterial infections due to its potent antibacterial activity.
Industry: Utilized in the development of new antibiotics and other pharmaceutical compounds
Mechanism of Action
The mechanism of action of Ingramycin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This inhibition disrupts bacterial cell growth and replication, leading to cell death. The molecular targets of this compound include the 50S subunit of the bacterial ribosome, where it binds and prevents the elongation of the peptide chain .
Comparison with Similar Compounds
Ingramycin is compared with other macrolide antibiotics such as erythromycin, pikromycin, and oleandomycin. While all these compounds share a similar macrolide structure, this compound is unique due to its specific chiral centers and the complexity of its synthesis . The desymmetrization strategy used in its synthesis sets it apart from other macrolides, making it a valuable compound for research and development .
Similar compounds include:
- Erythromycin
- Pikromycin
- Oleandomycin
- Carbomycin B
- Leucomycin A3
- Tylosin
- Mycinamicins
- Rosaramicin
- A26771B
This compound’s unique structural features and synthesis challenges make it a compound of significant interest in the field of antibiotic research.
Properties
Molecular Formula |
C18H28O4 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(5R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one |
InChI |
InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3/t13?,15?,16?,18-/m1/s1 |
InChI Key |
BYWWNDLILWPPJP-ILEWXUCFSA-N |
Isomeric SMILES |
CC1CCC=C(C(C=C[C@@](C=CC(=O)OC1C)(C)O)OC)C |
Canonical SMILES |
CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C |
Origin of Product |
United States |
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